Cas no 114622-99-0 (2-(Pyridin-2-yl)aminoacetonitrile)

2-(Pyridin-2-yl)aminoacetonitrile Chemical and Physical Properties
Names and Identifiers
-
- Acetonitrile,2-(2-pyridinylamino)-
- N-[2]pyridyl-glycine nitrile
- .(Pyridyl-2-amino)-acetonitril
- ACETONITRILE,(PYRIDIN-2-YLAMINO)-
- N-[2]Pyridyl-glycin-nitril
- Acetonitrile,(2-pyridinylamino)- (9CI)
- Glycinonitrile, N-2-pyridyl- (6CI)
- AKOS006348555
- CS-0243692
- 114622-99-0
- EN300-267180
- 2-[(pyridin-2-yl)amino]acetonitrile
- 2-(pyridin-2-ylamino)acetonitrile
- SCHEMBL9641222
- Acetonitrile, (2-pyridinylamino)- (9CI)
- 2-(Pyridin-2-yl)aminoacetonitrile
-
- MDL: MFCD18823969
- Inchi: 1S/C7H7N3/c8-4-6-10-7-3-1-2-5-9-7/h1-3,5H,6H2,(H,9,10)
- InChI Key: FEINEANIUFIBBQ-UHFFFAOYSA-N
- SMILES: N1C=CC=CC=1NCC#N
Computed Properties
- Exact Mass: 133.06400
- Monoisotopic Mass: 133.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 48.7Ų
Experimental Properties
- PSA: 48.71000
- LogP: 1.09008
2-(Pyridin-2-yl)aminoacetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P992453-10mg |
2-[(Pyridin-2-yl)amino]acetonitrile |
114622-99-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-267180-0.5g |
2-[(pyridin-2-yl)amino]acetonitrile |
114622-99-0 | 95.0% | 0.5g |
$457.0 | 2025-03-20 | |
Enamine | EN300-267180-1g |
2-[(pyridin-2-yl)amino]acetonitrile |
114622-99-0 | 1g |
$584.0 | 2023-09-11 | ||
TRC | P992453-100mg |
2-[(Pyridin-2-yl)amino]acetonitrile |
114622-99-0 | 100mg |
$ 230.00 | 2022-06-03 | ||
Enamine | EN300-267180-0.05g |
2-[(pyridin-2-yl)amino]acetonitrile |
114622-99-0 | 95.0% | 0.05g |
$118.0 | 2025-03-20 | |
1PlusChem | 1P009848-500mg |
Acetonitrile, (2-pyridinylamino)- (9CI) |
114622-99-0 | 95% | 500mg |
$543.00 | 2025-02-24 | |
1PlusChem | 1P009848-2.5g |
Acetonitrile, (2-pyridinylamino)- (9CI) |
114622-99-0 | 95% | 2.5g |
$1310.00 | 2025-02-24 | |
1PlusChem | 1P009848-50mg |
Acetonitrile, (2-pyridinylamino)- (9CI) |
114622-99-0 | 95% | 50mg |
$167.00 | 2025-02-24 | |
1PlusChem | 1P009848-100mg |
Acetonitrile, (2-pyridinylamino)- (9CI) |
114622-99-0 | 95% | 100mg |
$231.00 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314362-2.5g |
2-[(pyridin-2-yl)amino]acetonitrile |
114622-99-0 | 95% | 2.5g |
¥9426.00 | 2024-08-09 |
2-(Pyridin-2-yl)aminoacetonitrile Related Literature
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Xinyun Wu,Richard D. Oleschuk,Natalie M. Cann Analyst, 2012,137, 4150-4161
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
Additional information on 2-(Pyridin-2-yl)aminoacetonitrile
2-(Pyridin-2-yl)aminoacetonitrile: A Comprehensive Overview of CAS No. 114622-99-0
2-(Pyridin-2-yl)aminoacetonitrile (CAS No. 114622-99-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique pyridine and cyano functionalities, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 2-(Pyridin-2-yl)aminoacetonitrile.
The chemical structure of 2-(Pyridin-2-yl)aminoacetonitrile is defined by its pyridine ring and the aminoacetonitrile moiety. The pyridine ring, a six-membered heterocyclic aromatic compound containing one nitrogen atom, imparts significant electronic and steric properties to the molecule. The amino group and the cyano group further enhance the compound's reactivity and functional versatility. The combination of these functional groups results in a molecule with a high degree of chemical stability and potential for diverse chemical transformations.
The synthesis of 2-(Pyridin-2-yl)aminoacetonitrile can be achieved through various methods, each with its own advantages and limitations. One common approach involves the reaction of 2-chloropyridine with cyanamide in the presence of a suitable base. This method provides good yields and is widely used in both academic and industrial settings. Another synthetic route involves the condensation of 2-pyridinecarboxaldehyde with cyanamide, followed by reduction to form the desired product. These synthetic strategies not only highlight the compound's synthetic accessibility but also underscore its potential for large-scale production.
In terms of biological activity, 2-(Pyridin-2-yl)aminoacetonitrile has been extensively studied for its potential therapeutic applications. Recent research has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Additionally, studies have demonstrated that 2-(Pyridin-2-yl)aminoacetonitrile possesses significant antioxidant activity, which can help protect cells from oxidative stress and damage.
Beyond its anti-inflammatory and antioxidant properties, 2-(Pyridin-2-yl)aminoacetonitrile has also been investigated for its potential as an anticancer agent. Preclinical studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings have sparked interest in further exploring the anticancer potential of 2-(Pyridin-2-yl)aminoacetonitrile.
The pharmacokinetic properties of 2-(Pyridin-2-yl)aminoacetonitrile are another important aspect to consider in its development as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a reasonable half-life in vivo, which suggests that it could be administered as a once-daily dose in clinical settings. Furthermore, the compound's low toxicity profile makes it an attractive candidate for long-term use.
In addition to its therapeutic potential, 2-(Pyridin-2-yl)aminoacetonitrile has also found applications in other areas of research. For instance, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. The ability to functionalize the pyridine ring or modify the amino or cyano groups provides researchers with a wide range of possibilities for developing novel compounds with tailored properties.
The ongoing research on 2-(Pyridin-2-yl)aminoacetonitrile continues to uncover new insights into its biological activities and potential applications. Recent studies have explored its role in modulating neurotransmitter systems and its potential as a neuroprotective agent. These findings suggest that 2-(Pyridin-2-yl)aminoacetonitrile could have applications in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(Pyridin-2-yl)aminoacetonitrile (CAS No. 114622-99-0) is a multifunctional organic compound with significant potential in various therapeutic areas. Its unique chemical structure, synthetic accessibility, and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and optimize its pharmacological properties, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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